molecular formula C10H9FO3 B2528652 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one CAS No. 2253639-01-7

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2528652
CAS No.: 2253639-01-7
M. Wt: 196.177
InChI Key: ITOUITQVBKVPCZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is a benzofuran derivative, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzofuran ring

Preparation Methods

The synthesis of 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

6-Fluoro-3-methoxy-3-methyl-1,3-dihydro-2-benzofuran-1-one can be compared with other benzofuran derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-3-methoxy-3-methyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-10(13-2)8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOUITQVBKVPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)C(=O)O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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